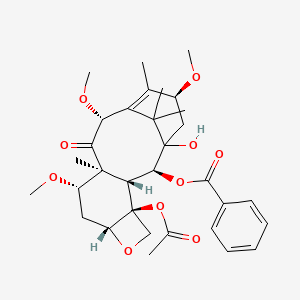

10-Deacetyl-7,10,13-trimethylBaccatinIII

Description

Contextualization of 10-Deacetyl-7,10,13-trimethylBaccatin III in Natural Product Chemistry

Natural product chemistry often involves the isolation, structure elucidation, and synthesis of compounds derived from natural sources. While 10-deacetylbaccatin III is itself a natural product isolated from various species of the yew tree (genus Taxus), 10-Deacetyl-7,10,13-trimethylBaccatin III is primarily recognized as a synthetic derivative. toku-e.com Its existence is a direct result of chemical modifications performed on the natural precursor.

This places the compound at the intersection of natural product chemistry and synthetic chemistry. It serves as an example of how naturally occurring scaffolds are utilized as starting materials for the creation of novel molecules with potentially altered or enhanced properties. The study of such derivatives is crucial for understanding structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to determine which parts are essential for its biological function. The methylation at three distinct hydroxyl groups of the baccatin (B15129273) core is a strategic modification aimed at exploring the chemical space around the parent molecule.

Significance of Taxane (B156437) Diterpenoids in Chemical Research

The taxane diterpenoid family, comprising over 550 known congeners, holds a position of immense importance in chemical research. toku-e.comresearchgate.net This significance stems from several key aspects:

Structural Complexity: Taxanes possess a highly intricate and sterically congested three-dimensional structure. The core [6-8-6-4] ring system of paclitaxel (B517696), for instance, features a strained eight-membered ring and a unique oxetane (B1205548) (four-membered ether) ring. google.com This complex architecture, with its numerous stereocenters, presents a formidable challenge to synthetic chemists and has made the total synthesis of taxanes a benchmark achievement in the field. google.comvt.edu

Medicinal Importance: The discovery of paclitaxel's potent anticancer activity revolutionized chemotherapy. glpbio.com This spurred enormous research interest in the entire taxane family, leading to the isolation and synthesis of numerous other taxoids. The clinical success of paclitaxel and its semi-synthetic analog, docetaxel (B913), has solidified the taxane skeleton as a privileged scaffold in medicinal chemistry.

Synthetic Innovation: The quest to synthesize paclitaxel and other taxanes has driven the development of new synthetic methodologies and strategies. nih.gov The challenges posed by the taxane core have inspired novel approaches to the construction of complex ring systems and the stereoselective installation of functional groups.

The family is broadly classified into different subfamilies, including classical taxanes and more complex rearranged structures like cyclotaxanes, which feature additional transannular C-C bonds, adding another layer of synthetic difficulty. toku-e.comresearchgate.net

Overview of Research Trajectories for Complex Natural Product Derivatives

The study of complex natural product derivatives like 10-Deacetyl-7,10,13-trimethylBaccatin III follows several established research trajectories, each with its own objectives and challenges.

Total Synthesis: This approach involves the construction of the natural product or its derivative from simple, commercially available starting materials. The total synthesis of a complex molecule like a taxane is a long and arduous process, often requiring dozens of chemical steps. nih.gov While not typically economically viable for large-scale production, total synthesis is invaluable for confirming the structure of a molecule, providing access to analogs that are not available from natural sources, and pushing the boundaries of synthetic chemistry. google.comnih.gov

Semi-synthesis: This is a more commercially viable approach that utilizes a readily available natural product as an advanced intermediate. For taxanes, the relatively abundant 10-deacetylbaccatin III, extracted from the needles of the European yew (Taxus baccata), serves as a key starting material for the semi-synthesis of paclitaxel and docetaxel. researchgate.netnih.gov 10-Deacetyl-7,10,13-trimethylBaccatin III is a product of such a semi-synthetic pathway, where the natural precursor is chemically modified. This strategy allows for the efficient production of derivatives for research and pharmaceutical development.

Late-Stage Functionalization: This modern synthetic strategy focuses on modifying the complex core of a natural product in the final steps of a synthetic sequence. This approach is particularly powerful for creating a library of related compounds from a common advanced intermediate. By developing reactions that can selectively modify specific C-H bonds or functional groups on the taxane skeleton, chemists can rapidly generate diverse analogs for biological screening. This allows for a more efficient exploration of structure-activity relationships compared to synthesizing each derivative from scratch.

These research trajectories are not mutually exclusive and often complement each other. Insights gained from total synthesis can inform more efficient semi-synthetic routes, while late-stage functionalization provides a powerful tool for optimizing the properties of a lead compound discovered through the study of natural products. The creation and study of derivatives like 10-Deacetyl-7,10,13-trimethylBaccatin III are integral to this ongoing process of discovery and innovation in natural product science.

Structure

3D Structure

Properties

Molecular Formula |

C32H42O10 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32?/m0/s1 |

InChI Key |

BTELCIXZLACDFF-YJIJYBKESA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |

Origin of Product |

United States |

Natural Abundance and Biosynthetic Investigations of Taxane Precursors

Identification of 10-Deacetylbaccatin III and Related Taxanes in Biological Sources

10-deacetylbaccatin III (10-DAB) is a naturally occurring taxane (B156437) and a key intermediate in the biosynthesis of Paclitaxel (B517696). nih.gov Its presence and concentration in various biological sources are of significant interest for both research and pharmaceutical production.

10-deacetylbaccatin III has been identified in various species of the yew tree (Taxus). Research has shown its presence in species such as Taxus baccata (European yew), Taxus brevifolia (Pacific yew), Taxus canadensis (Canadian yew), Taxus chinensis (Chinese yew), Taxus cuspidata (Japanese yew), and Taxus wallichiana (Himalayan yew). nih.gov The concentration of 10-DAB can vary significantly among these species, making species selection a critical factor for its extraction. For instance, Taxus baccata is often reported to accumulate a higher amount of 10-DAB compared to other taxanes, which may be linked to a lower activity of the enzyme responsible for its subsequent conversion to baccatin (B15129273) III. nih.gov

Endophytic fungi residing within yew trees have also been identified as a source of 10-deacetylbaccatin III. nih.govresearchgate.net Various fungal species have been isolated from Taxus and have demonstrated the ability to produce taxanes, including 10-DAB, independently of the host plant. This discovery has opened new avenues for the biotechnological production of this valuable precursor. nih.gov

Table 1: Distribution of 10-Deacetylbaccatin III in Selected Taxus Species

| Species | Common Name | Reported Presence of 10-Deacetylbaccatin III |

|---|---|---|

| Taxus baccata | European Yew | Yes |

| Taxus brevifolia | Pacific Yew | Yes |

| Taxus canadensis | Canadian Yew | Yes |

| Taxus chinensis | Chinese Yew | Yes |

| Taxus cuspidata | Japanese Yew | Yes |

| Taxus wallichiana | Himalayan Yew | Yes |

The concentration of 10-deacetylbaccatin III is not uniform throughout the yew tree. The needles are generally considered a renewable and rich source of 10-DAB, often containing higher concentrations than the bark. researchgate.netscu.ac.ir This is advantageous for sustainable harvesting, as the collection of needles is less detrimental to the plant than bark stripping. For example, quantities of up to 297 mg of 10-DAB per kg of fresh Taxus baccata needles have been reported. researchgate.net

Furthermore, the content of 10-DAB can be influenced by various factors, including the geographical location of the plant, the season of harvest, and the specific cultivar. Studies have shown significant monthly variations in the yield of 10-DAB from Taxus mairei leaves, with the highest yield observed in June and the lowest in April. researchgate.net Cultivation conditions, such as light intensity, temperature, and nutrient availability, can also impact the metabolic pathways of the plant and, consequently, the production of taxanes.

Table 2: Variability of 10-Deacetylbaccatin III Content

| Factor | Influence on 10-Deacetylbaccatin III Content |

|---|---|

| Plant Part | Needles are a primary source. |

| Species | Content varies among different Taxus species. |

| Season | Yield can fluctuate significantly throughout the year. researchgate.net |

| Geographic Location | Environmental factors can affect production. |

| Cultivation Conditions | Light, temperature, and nutrients can alter metabolic pathways. |

Elucidation of Biosynthetic Pathways Leading to Taxane Core Structures

The biosynthesis of the taxane core is a complex, multi-step process that has been the focus of extensive research. Understanding this pathway is crucial for developing strategies to enhance the production of key precursors like 10-deacetylbaccatin III.

The biosynthesis of taxanes begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three stages: the formation of the taxane skeleton, a series of hydroxylations and acylations of this skeleton, and the attachment of a side chain.

The initial committed step involves the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase. This is followed by a series of oxygenations mediated by cytochrome P450 monooxygenases, which add hydroxyl groups at various positions on the taxane core. Subsequent acylation reactions, catalyzed by acyltransferases, add acetyl and benzoyl groups to the molecule. One of the key late-stage steps is the acetylation of 10-deacetylbaccatin III at the C10 position to form baccatin III, a reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). nih.gov

Table 3: Key Enzymatic Steps in the Early Biosynthesis of Taxanes

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Geranylgeranyl diphosphate (GGPP) | Taxadiene synthase | Taxa-4(5),11(12)-diene |

| 2 | Taxa-4(5),11(12)-diene | Taxadiene 5α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol |

| 3 | Taxa-4(20),11(12)-dien-5α-ol | Taxadien-5α-ol-O-acetyltransferase | Taxa-4(20),11(12)-dien-5α-yl acetate (B1210297) |

| ... | ... | ... | ... |

| Final Acylation | 10-deacetylbaccatin III | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Baccatin III |

The expression of the genes encoding the biosynthetic enzymes in the taxane pathway is tightly regulated. Various transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a crucial role in this regulation. The expression of these genes can be induced by various internal and external stimuli.

For example, the application of methyl jasmonate, a plant signaling molecule, has been shown to significantly upregulate the expression of several genes in the taxane biosynthetic pathway, leading to increased production of taxanes in Taxus cell cultures. Understanding the genetic regulation of this pathway is essential for metabolic engineering approaches aimed at enhancing the production of desired taxanes.

Given the slow growth of yew trees and the low concentrations of taxanes in their tissues, plant cell culture has emerged as a promising alternative for the production of these compounds. Several strategies have been developed to enhance the yield of taxane precursors in these in vitro systems.

Elicitation: The application of elicitors, such as methyl jasmonate, can trigger defense responses in plant cells and stimulate the production of secondary metabolites, including taxanes.

Precursor Feeding: Supplying the cell culture with biosynthetic precursors, such as phenylalanine (a precursor to the side chain of Paclitaxel), can sometimes enhance the production of the final product.

Metabolic Engineering: Genetic modification of Taxus cells to overexpress genes encoding rate-limiting enzymes in the biosynthetic pathway or to down-regulate competing pathways is a powerful strategy to increase the production of specific taxanes. For instance, overexpressing the gene for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) could potentially increase the conversion of 10-DAB to baccatin III. nih.gov

These strategies, often used in combination, are being actively researched to develop economically viable and sustainable methods for the production of taxane precursors for the pharmaceutical industry.

Isolation and Chromatographic Purification Methodologies for 10 Deacetyl 7,10,13 Trimethylbaccatiniii

Advanced Extraction Techniques from Natural Sources

The initial step in isolating 10-Deacetyl-7,10,13-trimethylBaccatinIII involves its extraction from plant biomass, typically the needles, bark, or twigs of Taxus species. google.commdpi.com Modern extraction techniques offer significant advantages over traditional methods by improving efficiency, reducing solvent consumption, and minimizing the degradation of thermosensitive compounds. researchgate.netmdpi.com

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) is recognized as a green and highly selective extraction technology. mdpi.commdpi.com It commonly utilizes supercritical carbon dioxide (SC-CO₂) as the primary solvent due to its non-toxic nature, moderate critical temperature (31.1 °C) and pressure (73.8 bar), and tunable solvating power. mdpi.commdpi.com For polar compounds like taxanes, the polarity of SC-CO₂ is often modified by adding a co-solvent, such as ethanol (B145695) or methanol (B129727), to enhance extraction efficiency. researchgate.netresearchgate.net

The selectivity of SFE can be precisely controlled by adjusting parameters like pressure, temperature, and co-solvent concentration. mdpi.comresearchgate.net Higher pressures generally increase the density of the supercritical fluid, thereby enhancing its solvating power for taxanes. mdpi.comresearchgate.net Research on the extraction of the parent compound, 10-deacetylbaccatin III, demonstrates the effectiveness of this method. Optimal conditions for taxane (B156437) extraction often involve high pressure and the addition of a polar modifier. researchgate.net

Table 1: Parameters for Supercritical Fluid Extraction of Taxanes

| Parameter | Typical Range | Effect on Extraction | Reference |

|---|---|---|---|

| Pressure | 10 - 40 MPa | Higher pressure increases CO₂ density and solvating power, enhancing yield. | researchgate.net |

| Temperature | 35 - 45 °C | Increasing temperature can enhance recovery, but must be balanced to avoid degradation. | researchgate.net |

| Co-solvent | Ethanol (3-10%) or Methanol | Increases the polarity of SC-CO₂, significantly improving the solubility and yield of polar taxanes. | researchgate.netresearchgate.net |

| Extraction Time | ~4 hours | Longer duration can increase total yield up to a saturation point. | researchgate.net |

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are advanced methods that significantly accelerate the extraction process. researchgate.net MAE utilizes microwave energy to create targeted heating in the solvent and plant matrix, leading to the disruption of plant cells and enhanced release of target compounds. nih.gov This method drastically reduces extraction time, often to mere minutes, and lowers solvent consumption compared to conventional techniques. nih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles in the solvent. nih.govscispace.com This process generates localized high pressure and temperature, effectively disrupting cell walls and enhancing mass transfer of the target compounds into the solvent. nih.govnih.gov UAE is noted for its high efficiency at lower operational temperatures, which is beneficial for thermally sensitive molecules. mdpi.comnih.gov Studies on the extraction of 10-deacetylbaccatin III from Taxus wallichiana have demonstrated that MAE can achieve high recovery rates in as little as 20 minutes. scienceandtechnology.com.vnresearchgate.net

Table 2: Comparison of MAE and UAE for Taxane Extraction

| Method | Principle | Key Advantages | Optimized Conditions (Example for 10-DAB III) | Reference |

|---|---|---|---|---|

| MAE | Targeted dielectric heating of solvent and biomass. | Extremely rapid extraction (minutes), reduced solvent volume. | Power: 240W; Material-to-Solvent Ratio: 1:15; Time: 20 min. | scienceandtechnology.com.vnresearchgate.net |

| UAE | Acoustic cavitation disrupts cell walls. | High efficiency, low operational temperatures, reduced energy consumption. | Material-to-Liquid Ratio: 1:15 (g/mL); Time: 23 min; Temperature: 40 °C. | mdpi.com |

Optimization of Solvent Systems for Selective Isolation

The choice of solvent is a critical factor in the selective isolation of this compound. Taxanes are soluble in organic solvents like methanol, ethanol, and ethyl acetate (B1210297) but have low solubility in non-polar solvents such as n-hexane and water. google.commdpi.com An ideal solvent system maximizes the yield of the target compound while minimizing the co-extraction of impurities.

Liquid-liquid extraction is a common primary purification step. An aqueous methanol or ethanol extract can be partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. google.com Subsequently, the aqueous phase can be extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to enrich the taxane fraction. google.com

Another effective technique for enhancing purity is antisolvent recrystallization. mdpi.com In this method, a crude taxane extract is dissolved in a good solvent (e.g., methanol), and then an antisolvent in which taxanes are insoluble (e.g., water) is added. This causes the selective precipitation of taxanes, significantly increasing their purity. mdpi.com Optimization of parameters such as the solvent-to-antisolvent ratio, concentration, and temperature is crucial for maximizing the purity and recovery of the target compounds. mdpi.com

High-Resolution Chromatographic Separation Strategies

Following initial extraction and preliminary purification, high-resolution chromatographic techniques are essential to isolate this compound from other closely related taxanes and impurities.

High-Speed Counter-Current Chromatography (HSCCC) for this compound Enrichment

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix. nih.govmdpi.com This eliminates issues of irreversible sample adsorption and degradation that can occur with solid-phase chromatography, making it highly suitable for the purification of natural products. mdpi.commdpi.com The separation is based on the differential partitioning of compounds between two immiscible liquid phases. nih.gov

The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC method. nih.gov For the separation of taxanes, quaternary solvent systems are often employed. A common system consists of n-hexane, ethyl acetate, ethanol, and water. nih.govnih.gov By carefully selecting the volume ratios of these solvents, a system with suitable partition coefficients (K values) for the target compounds can be achieved, allowing for effective separation. nih.gov A multi-step HSCCC process, using different solvent systems in succession, can be used to purify compounds from a crude extract to a purity of over 98%. nih.gov

Table 3: HSCCC Solvent Systems for Taxane Separation

| Target Compound | Plant Source | Solvent System (v/v/v/v) | Purity Achieved | Reference |

|---|---|---|---|---|

| 10-deacetylbaccatin III | Taxus chinensis | 1. n-hexane-ethyl acetate-ethanol-water (2:5:2:5) 2. n-hexane-chloroform-methanol-water (5:25:34:20) | >98% | nih.gov |

| Paclitaxel (B517696) and analogs | Taxus yunnannesis | n-hexane-ethyl acetate-ethanol-water (various ratios) | 85-99% | nih.govsigmaaldrich.com |

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used for the final purification of target compounds to a very high degree of purity. mdpi.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to accommodate larger sample loads. mdpi.com

For taxane purification, reversed-phase columns, such as those with a C18 stationary phase, are commonly used. mdpi.commdpi.com The separation is achieved using a mobile phase gradient, typically consisting of acetonitrile (B52724) and water. google.commdpi.com By carefully optimizing parameters such as the gradient profile, flow rate, column temperature, and injection volume, baseline separation of structurally similar taxanes can be achieved. mdpi.com This method has been successfully used to purify compounds like 10-deacetyltaxol (B21601) to over 95% purity. mdpi.com The fractions corresponding to the target compound are collected, and the solvent is evaporated to yield the pure product. mdpi.com

Table 4: Preparative HPLC Parameters for Taxane Purification

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Provides hydrophobic interaction for separating taxanes. | mdpi.com |

| Mobile Phase | Acetonitrile and Water Gradient | Elutes compounds based on polarity. The gradient allows for the separation of a wide range of taxanes. | mdpi.com |

| Flow Rate | ~10 mL/min | Optimized to balance separation time and resolution. | mdpi.com |

| Column Temperature | ~30 °C | Maintained to ensure reproducible retention times and peak shapes. | mdpi.com |

| Detection | UV at ~227 nm | Taxanes have a UV absorbance maximum around this wavelength, allowing for their detection. | mdpi.commdpi.com |

Macroporous Resin Separation and Industrial Chromatographic Purification

While specific industrial-scale purification data for 10-Deacetyl-7,10,13-trimethylBaccatin III is scarce, the methodologies employed for closely related taxanes, such as 10-deacetylbaccatin III, offer significant insights. Macroporous resin chromatography is a widely adopted technique for the initial separation and enrichment of taxanes from crude plant extracts.

One study on the separation of 10-deacetylbaccatin III and 7-xylosyl-10-deacetyl paclitaxel evaluated several macroporous resins, identifying AB-8 as demonstrating a remarkable capability for preparative separation. nih.gov The optimal conditions for this separation included a processing volume of 15 bed volumes (BV), a flow rate of 1 mL/min, and a temperature of 35°C. nih.gov The gradient elution program involved using 30% ethanol for 3 BV, followed by 80% ethanol for 6 BV. nih.gov This process resulted in a significant increase in the content of the target compounds. nih.gov For instance, the content of 10-deacetylbaccatin III in the product increased 8.54-fold from its concentration in the untreated extracts, with a recovery of 52.78%. nih.gov

For industrial-scale purification, centrifugal partition chromatography (CPC) has been explored as a cost-effective and efficient alternative to traditional high-performance liquid chromatography (prep-HPLC). A patent for the purification of 10-deacetylbaccatin III describes a CPC method using specific solvent systems, such as MEK/water, MTBE/acetone/water, and DCM/MeOH/water. wipo.intgoogle.com This method has been shown to be scalable and capable of producing 10-deacetylbaccatin III with a purity of over 99%. google.com

Table 1: Comparative Data on Macroporous Resin Performance for Taxane Separation (Note: This data is for the separation of 10-deacetylbaccatin III and is presented as an illustrative example due to the lack of specific data for 10-Deacetyl-7,10,13-trimethylBaccatin III)

| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Recovery Rate (%) |

| AB-8 | High | High | 52.78 |

| ADS-17 | Moderate | Moderate | Not specified |

| ADS-21 | Moderate | Moderate | Not specified |

| ADS-31 | Moderate | Moderate | Not specified |

| ADS-8 | Low | Low | Not specified |

| H1020 | Low | Low | Not specified |

| NKA-II | Low | Low | Not specified |

This table is interactive. You can sort the columns by clicking on the headers.

Method Validation and Reproducibility in Isolation Protocols

The validation of analytical and purification methods is critical to ensure the reliability and consistency of the final product, particularly in the pharmaceutical industry. For a compound like 10-Deacetyl-7,10,13-trimethylBaccatin III, any isolation protocol would need to be rigorously validated.

According to the International Council for Harmonisation (ICH) guidelines, a full validation for a chromatographic method should encompass several key parameters. europa.eu These include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability. europa.eu

Selectivity and Specificity ensure that the method can accurately measure the analyte without interference from other components in the sample matrix. europa.eu The matrix effect is also evaluated to determine if any components in the biological matrix alter the analyte's response. europa.eu

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. europa.eu For each individual matrix source evaluated, the accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the percent coefficient of variation (%CV), should not exceed 15%. europa.eu

Reproducibility is a key aspect of method validation, demonstrating that the method yields consistent results under varied conditions, such as different analysts, laboratories, or equipment. This ensures the robustness and transferability of the isolation protocol.

While specific validation and reproducibility studies for the isolation of 10-Deacetyl-7,10,13-trimethylBaccatin III are not publicly documented, the established frameworks for bioanalytical method validation would be directly applicable. europa.eu Any industrial process for its purification would necessitate comprehensive documentation of these validation parameters to meet regulatory standards.

Synthetic and Semi Synthetic Strategies for 10 Deacetyl 7,10,13 Trimethylbaccatiniii and Its Analogs

10-Deacetyl-7,10,13-trimethylBaccatin III as an Intermediate in Complex Taxane (B156437) Synthesis

10-Deacetyl-7,10,13-trimethylBaccatin III serves as a crucial building block in the semi-synthesis of prominent taxane anticancer drugs and as a precursor to other bioactive taxoid derivatives. Its strategic importance lies in its structural similarity to more complex taxanes, providing a readily available starting point for their synthesis.

The semi-synthesis of Paclitaxel (B517696) (Taxol®) has been a significant focus of research due to the compound's low natural abundance. A common strategy involves the use of more readily available taxane precursors, such as 10-deacetylbaccatin III (10-DAB), which can be extracted in higher quantities from the needles of the yew tree (Taxus species). The conversion of 10-DAB to Paclitaxel necessitates several key chemical transformations, including the acetylation of the C10 hydroxyl group and the attachment of the C13 side chain.

While 10-DAB is the direct precursor, the trimethylated derivative, 10-Deacetyl-7,10,13-trimethylBaccatin III, represents a protected intermediate in multi-step synthetic sequences. The methyl groups at the C7, C10, and C13 positions can serve as protecting groups, allowing for selective modifications at other positions of the taxane core. Following these modifications, the methyl groups can be removed to yield the desired Paclitaxel analog. This approach offers a strategic advantage in controlling the regioselectivity of reactions during the intricate synthesis of complex Paclitaxel analogs.

10-Deacetyl-7,10,13-trimethylBaccatin III is also a recognized precursor and impurity in the synthesis of other significant taxoid derivatives, including Cabazitaxel. Cabazitaxel is a semi-synthetic taxane that has shown efficacy in treating certain types of cancer. The synthesis of Cabazitaxel often commences from 10-deacetylbaccatin III. In the process of synthesizing Cabazitaxel, which involves the introduction of methoxy (B1213986) groups at the C7 and C10 positions, 10-Deacetyl-7,10,13-trimethylBaccatin III can arise as an intermediate or a side product.

The presence of this trimethylated compound as an impurity highlights its close relationship to the synthetic pathway of Cabazitaxel. Moreover, its role as a potential starting material for the synthesis of novel Cabazitaxel analogues is an area of active investigation. By strategically manipulating the functional groups of 10-Deacetyl-7,10,13-trimethylBaccatin III, researchers can generate a library of new taxoid compounds for biological evaluation.

Total Synthesis Approaches to the 10-Deacetyl-7,10,13-trimethylBaccatin III Core Structure

The total synthesis of the taxane core is a landmark achievement in organic chemistry, showcasing the power of modern synthetic methodologies. While the total synthesis of 10-Deacetyl-7,10,13-trimethylBaccatin III itself is not extensively documented as a primary target, the strategies developed for the synthesis of the broader taxane family are directly applicable to the construction of its core structure. These approaches are characterized by their ingenuity in assembling the complex 6-8-6 tricyclic system and controlling the stereochemistry of multiple chiral centers.

A critical challenge in the total synthesis of taxanes is the precise control of stereochemistry at numerous stereocenters. Researchers have developed various stereoselective strategies to address this challenge. These include the use of chiral starting materials, asymmetric catalysis, and substrate-controlled reactions. For instance, enantioselective conjugate additions have been employed to establish key quaternary carbon centers, which then direct the stereochemical outcome of subsequent transformations.

The construction of the characteristic 6-8-6 tricyclic system has been achieved through various elegant strategies, such as Diels-Alder reactions to form the A and B rings, followed by ring-closing metathesis or intramolecular aldol (B89426) reactions to construct the C ring. These routes are designed to be convergent, allowing for the rapid assembly of the complex core structure from simpler fragments.

The synthesis of a highly functionalized molecule like 10-Deacetyl-7,10,13-trimethylBaccatin III necessitates a sophisticated approach to functional group interconversions and the use of protecting groups. The various hydroxyl groups on the taxane core exhibit different reactivities, requiring a strategic use of protecting groups to achieve selective modifications.

Commonly used protecting groups in taxane synthesis include silyl (B83357) ethers (e.g., triethylsilyl, TES) and carbonates (e.g., trichloroethyl chloroformate, TROC). The choice of protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its selective removal. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed to allow for the sequential manipulation of different functional groups within the molecule. Functional group interconversions, such as oxidations, reductions, and esterifications, are then carried out in a carefully orchestrated sequence to build up the desired functionality of the target molecule.

Derivatization Chemistry of 10-Deacetyl-7,10,13-trimethylBaccatin III for Novel Compound Generation

The derivatization of 10-Deacetyl-7,10,13-trimethylBaccatin III offers a promising avenue for the generation of novel taxoid compounds with potentially improved biological activities. By modifying the functional groups present on the core structure, chemists can explore the structure-activity relationships of taxanes and develop new therapeutic agents.

Regioselective Modifications at C-7, C-10, and C-13 Positions

The semi-synthesis of paclitaxel and its analogs often commences from 10-deacetylbaccatin III (10-DAB), a naturally abundant precursor. The reactivity of the hydroxyl groups on the 10-DAB scaffold varies, with the C-7 hydroxyl group generally being the most reactive, followed by the C-10 hydroxyl group, and the C-13 hydroxyl group being the least reactive due to steric hindrance. lookchem.com This inherent difference in reactivity allows for a degree of regioselectivity in chemical transformations.

While extensive research has focused on the selective acylation and silylation of the C-7 and C-10 hydroxyls for the synthesis of paclitaxel and docetaxel (B913), the simultaneous or sequential methylation of the C-7, C-10, and C-13 positions to yield 10-Deacetyl-7,10,13-trimethylBaccatinIII is a less explored area. However, the principles of regioselective modification provide a theoretical framework for its synthesis.

Selective methylation of the C-7 hydroxyl group could likely be achieved by employing a suitable protecting group for the C-10 position, followed by reaction with a methylating agent. Subsequent deprotection and methylation of the C-10 position would follow. The modification of the sterically hindered C-13 hydroxyl group would likely require more forcing conditions or a different strategic approach, possibly involving the initial protection of both C-7 and C-10 hydroxyls.

The following table summarizes the relative reactivity of the hydroxyl groups in 10-deacetylbaccatin III, which is fundamental to planning any regioselective modification.

| Hydroxyl Group Position | Relative Reactivity | Common Modifications |

| C-7 | High | Silylation, Acylation |

| C-10 | Medium | Acylation |

| C-13 | Low | Esterification (with side chain) |

| C-1 | Very Low (tertiary) | Generally unreactive |

Synthesis of Ethers, Esters, and Other Analogs for Research Evaluation

The synthesis of ether and ester analogs of this compound would be pursued to explore the structure-activity relationships (SAR) of this particular scaffold. The introduction of different functional groups at the remaining reactive sites could modulate the compound's biological activity.

Ether Analogs: The synthesis of ether analogs at any remaining free hydroxyl groups would typically involve Williamson ether synthesis. This reaction requires the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to avoid unwanted side reactions.

Ester Analogs: Esterification of the hydroxyl groups can be achieved through various methods. Acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or DMAP (4-dimethylaminopyridine) is a common and effective method. Alternatively, Steglich esterification, using a carboxylic acid with a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP, offers a milder approach.

The synthesis of these analogs is crucial for evaluating their potential as therapeutic agents. Research in this area often involves the preparation of a library of compounds with diverse functionalities to screen for desired biological activities.

Development of Protecting Group Strategies for Selective Synthesis

The selective modification of multiple hydroxyl groups in a complex molecule like 10-deacetylbaccatin III is heavily reliant on the strategic use of protecting groups. An ideal protecting group should be introduced regioselectively, remain stable throughout subsequent reaction steps, and be removed under mild conditions without affecting other functional groups.

For the synthesis of this compound and its analogs, an orthogonal protecting group strategy would be highly advantageous. This approach involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential modification of specific hydroxyl groups.

Common protecting groups for hydroxyl functions and their typical deprotection conditions are outlined in the table below.

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl), pyridine | Acetic acid, HF, TBAF |

| t-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Acetic acid, HF, TBAF |

| Acetyl | Ac | Acetic anhydride, pyridine | Mild base (e.g., K2CO3 in methanol) |

| Benzyl | Bn | Benzyl bromide, NaH | Hydrogenolysis (H2, Pd/C) |

| p-Methoxybenzyl | PMB | PMBCl, NaH | Oxidative cleavage (DDQ, CAN) |

The choice of protecting group depends on the specific synthetic route. For instance, to achieve selective methylation at C-10 and C-13 while leaving C-7 unmodified, one might first protect the C-7 hydroxyl with a readily cleavable group like a silyl ether. Subsequent reactions could then be performed on the other positions, followed by the removal of the C-7 protecting group. The development of a robust protecting group strategy is a cornerstone of the successful synthesis of complex baccatin (B15129273) III analogs.

Structure Activity Relationship Sar Studies of 10 Deacetyl 7,10,13 Trimethylbaccatiniii Derivatives

Design Principles for Investigating Structure-Activity Relationships in Taxane (B156437) Analogs

The design of new taxane analogs is guided by a deep understanding of the interactions between the parent compound and its biological target, β-tubulin. The primary goal is to synthesize derivatives that either enhance these interactions or introduce new favorable contacts within the taxane binding pocket. Key principles in this design process involve the strategic modification of specific functional groups on the baccatin (B15129273) III core and its C-13 side chain.

A large body of SAR studies has been established for paclitaxel (B517696) and its precursor, 10-deacetylbaccatin III. nih.gov These studies serve as a foundational guide for designing new derivatives. The general approach involves:

Modification of the C-13 side chain: This is one of the most extensively studied areas, as the side chain is critical for binding to tubulin and conferring cytotoxic activity. nih.govresearchgate.net

Substitution at the C-2, C-4, C-7, and C-10 positions of the baccatin core: Modifications at these positions can significantly influence the molecule's conformation, solubility, and interaction with tubulin. researchgate.net For instance, the acetyl group at C-10 in paclitaxel is important for activity, and alterations here are a key focus in the study of 10-deacetylbaccatin III derivatives.

Introduction of fluorine atoms: Fluorination is a common tactic in medicinal chemistry to modulate metabolic stability and binding affinity. nih.gov The synthesis of fluorinated taxoids derived from 10-deacetylbaccatin III has been explored to create analogs with potentially enhanced anticancer properties. nih.gov

Simplification of the chemical scaffold: To improve synthesis feasibility and identify the essential pharmacophore, researchers sometimes replace complex structural motifs, like the taxane backbone, with simpler chemical structures that mimic the key binding features. researchgate.net

The overarching design strategy is to correlate specific structural changes—such as the addition or removal of methyl groups at positions 7, 10, and 13—with changes in biological function, thereby building a comprehensive map of the molecule's SAR. nih.gov

Biological Evaluation in In Vitro and In Vivo Pre-clinical Models

Once new derivatives are synthesized, they undergo rigorous biological evaluation to determine their anticancer potential. This process typically begins with in vitro assays and can progress to more complex in vivo models for the most promising compounds.

Taxanes exert their anticancer effects by binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton. nih.govmdpi.com This stabilization disrupts the normal dynamic instability of microtubules required for cell division, leading to an arrest of the cell cycle, typically in the G2/M phase, and subsequent programmed cell death (apoptosis). nih.govresearchgate.net

Cellular assays are employed to confirm that new derivatives retain this mechanism of action. Key experimental techniques include:

Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies against tubulin to visualize the microtubule network within cells. Treatment with active taxane derivatives typically results in the formation of abnormal microtubule "bundles" and asters, providing visual confirmation of microtubule stabilization. nih.gov

Cell Cycle Analysis: Using flow cytometry, researchers can quantify the proportion of cells in different phases of the cell cycle. A characteristic G2/M block is a strong indicator that a compound is acting as a microtubule-stabilizing agent. nih.gov

To confirm that the cellular effects are a direct result of interaction with tubulin, cell-free assays are conducted. The primary assay in this category measures the ability of a compound to promote the polymerization of purified tubulin dimers into microtubules.

In this assay, purified tubulin is incubated with the test compound, and the extent of polymerization is measured over time, often by monitoring the increase in light scattering or turbidity. Active taxanes significantly enhance the rate and extent of tubulin assembly. nih.govnih.gov This direct biochemical evidence confirms that tubulin is the molecular target and allows for a quantitative comparison of the microtubule-stabilizing potential of different derivatives.

The core of SAR studies lies in comparing the biological data from various analogs to deduce which structural features are critical for activity. By systematically altering the structure of 10-deacetylbaccatin III and measuring the resulting cytotoxicity and tubulin polymerization activity, researchers can build a detailed understanding of the pharmacophore.

For example, a study involving docetaxel (B913) analogs synthesized from 10-deacetylbaccatin III revealed significant variations in anticancer activity based on modifications to the taxane core. nih.gov Certain fluorinated derivatives demonstrated potent activity, with GI50 values as low as ≤ 5 nM against several cancer cell lines, indicating that specific structural changes can dramatically enhance potency. nih.gov

Table 1: Example of Comparative Cytotoxicity Data for Taxane Analogs This table is representative of data found in SAR studies of taxane derivatives. The specific compounds listed are used for illustrative purposes to demonstrate how such data is presented.

| Compound | Key Structural Modification | Mean GI50 (nM) across NCI-60 Cell Line Panel |

|---|---|---|

| Analog A | Standard C-13 side chain | 15.0 |

| Analog B | Fluorination at C-7 | 8.5 |

| Analog C | Modified C-2 benzoate (B1203000) group | 4.8 |

| Analog D | Removal of C-4 acetyl group | > 1000 (inactive) |

This comparative analysis allows for the identification of modifications that enhance potency (e.g., fluorination at C-7, modification of the C-2 benzoate) versus those that are detrimental to activity (e.g., removal of the C-4 acetyl group).

Advanced Analytical Characterization and Purity Assessment in Research

Spectroscopic Methods for Structural Elucidation of 10-Deacetyl-7,10,13-trimethylBaccatin III and Derivatives

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 10-Deacetyl-7,10,13-trimethylbaccatin III, providing detailed information about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments) for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 10-Deacetyl-7,10,13-trimethylbaccatin III, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential to assign all proton and carbon signals and to confirm the compound's specific stereochemistry.

While specific NMR data for 10-Deacetyl-7,10,13-trimethylbaccatin III is not extensively published in publicly available literature, the analysis would follow established principles for taxane (B156437) diterpenoids. The ¹H NMR spectrum would be expected to show characteristic signals for the core baccatin (B15129273) III skeleton, along with distinct singlets corresponding to the three methyl ether groups at positions C7, C10, and C13. The chemical shifts of the protons on the taxane core would be influenced by the presence of these methoxy (B1213986) groups, providing key structural information.

Two-dimensional NMR experiments would be crucial for assembling the molecular puzzle. For instance, Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclic framework. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide information about longer-range (2-3 bond) proton-carbon correlations, which is vital for confirming the placement of the methyl ether groups and other functional groups on the baccatin III core.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 10-Deacetyl-7,10,13-trimethylbaccatin III

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.2 | ~78.0 |

| 2 | ~5.6 | ~75.0 |

| 3 | ~3.8 | ~46.0 |

| 4 | ~4.9 | ~83.0 |

| 5 | ~4.4 | ~80.0 |

| 6 | ~2.5 | ~36.0 |

| 7 | ~3.5 | ~74.0 |

| 7-OCH₃ | ~3.3 | ~57.0 |

| 8 | - | ~42.0 |

| 9 | ~4.8 | ~208.0 |

| 10 | ~4.0 | ~76.0 |

| 10-OCH₃ | ~3.4 | ~58.0 |

| 11 | - | ~135.0 |

| 12 | - | ~140.0 |

| 13 | ~5.0 | ~72.0 |

| 13-OCH₃ | ~3.2 | ~56.0 |

| 14 | ~2.2, 2.0 | ~35.0 |

| 15 | - | ~58.0 |

| 16 | ~1.2 | ~27.0 |

| 17 | ~1.8 | ~21.0 |

| 18 | ~1.1 | ~15.0 |

| 19 | ~1.7 | ~10.0 |

| 20 | ~4.3, 4.1 | ~76.0 |

| OAc-CH₃ | ~2.1 | ~21.5 |

| OAc-C=O | - | ~170.0 |

| Benzoyl-ortho | ~8.1 | ~130.0 |

| Benzoyl-meta | ~7.5 | ~128.5 |

| Benzoyl-para | ~7.6 | ~133.0 |

| Benzoyl-C=O | - | ~167.0 |

Note: This table is a hypothetical representation based on known chemical shifts for similar taxane structures and is intended for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. For 10-Deacetyl-7,10,13-trimethylbaccatin III (Molecular Formula: C₃₂H₄₂O₁₀, Molecular Weight: 586.67 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 10-Deacetyl-7,10,13-trimethylbaccatin III would exhibit characteristic absorption bands for its various functional groups.

Key expected IR absorptions would include:

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl group.

C-H stretch: Bands in the 3000-2850 cm⁻¹ region for aliphatic C-H bonds and potentially weaker bands above 3000 cm⁻¹ for aromatic C-H bonds of the benzoyl group.

C=O stretch: Strong absorption bands around 1730-1710 cm⁻¹ for the ester carbonyl groups (acetate and benzoate) and the ketone at C9.

C-O stretch: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O single bonds of the ethers, esters, and alcohol.

C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region for the aromatic ring of the benzoyl group.

Chromatographic Techniques for Purity Profiling and Quantification

Chromatographic methods are essential for separating 10-Deacetyl-7,10,13-trimethylbaccatin III from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment and quantification of taxane derivatives. A reversed-phase HPLC method, typically employing a C18 column, is commonly used. The separation is achieved by using a gradient elution with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Diode Array Detection (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for identifying and quantifying impurities, even if they co-elute with the main peak, by comparing their UV-Vis spectra. The benzoyl group in 10-Deacetyl-7,10,13-trimethylbaccatin III provides a strong chromophore, making UV detection a sensitive method. This compound is also identified as "Cabazitaxel impurity 8," and methods for the analysis of Cabazitaxel and its impurities are well-established. wisdomlib.orgrjptonline.orgresearchgate.net

Table 2: Typical HPLC-DAD Parameters for the Analysis of 10-Deacetyl-7,10,13-trimethylbaccatin III

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 227 nm (or Diode Array Detection over a range, e.g., 200-400 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is the preferred method for analyzing non-volatile taxanes, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify any volatile byproducts that may be present from the synthesis or degradation of 10-Deacetyl-7,10,13-trimethylbaccatin III. This is particularly relevant for analyzing residual solvents or volatile reagents used in the manufacturing process.

For GC-MS analysis, derivatization of the non-volatile taxane may be necessary to increase its volatility. However, the primary application of GC-MS in this context is more likely for the analysis of the synthetic environment rather than the compound itself.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to derivatives)

Chiral chromatography is a specialized branch of chromatography that is employed for the separation of stereoisomers. Enantiomers, which are non-superimposable mirror images of each other, often exhibit significant differences in their biological activities. Therefore, ensuring the enantiomeric purity of a pharmaceutical compound is a critical aspect of its development and quality control.

For taxane derivatives, which possess multiple chiral centers, the potential for the existence of various stereoisomers is high. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a powerful technique for the enantiomeric purity assessment of such compounds. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and allowing for their quantification.

However, in the context of 10-Deacetyl-7,10,13-trimethylBaccatin III, the application of chiral chromatography for enantiomeric purity assessment is not extensively documented in publicly available scientific literature. This may be attributed to the specific synthetic route or biosynthetic pathway that yields a single, well-defined stereoisomer, thereby obviating the need for routine enantiomeric separation. The inherent stereochemistry of the starting materials and the stereospecificity of the synthetic transformations involved in its production likely ensure a high degree of enantiomeric purity. While the taxane core itself is chiral, the specific derivatization to 10-Deacetyl-7,10,13-trimethylBaccatin III may not introduce additional chiral centers that would necessitate such analysis, or the synthetic process is controlled to produce a single enantiomer.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute stereochemistry and the detailed three-dimensional conformation of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of the electron density within the molecule can be generated, revealing the spatial arrangement of each atom.

The taxane ring system in these molecules typically adopts a conformation often described as a "butterfly" or "saddle" shape. nih.gov This conformation is a result of the fused ring system and the steric interactions between the various substituents. The absolute stereochemistry of the numerous chiral centers within the baccatin III core has been unequivocally established through these crystallographic analyses.

For instance, the crystal structure of paclitaxel (B517696) reveals a complex and extensive network of intramolecular and intermolecular hydrogen bonds, which play a crucial role in stabilizing its conformation. nih.govpnas.org The conformation of the C13 side chain, which is crucial for its biological activity, has also been a subject of detailed crystallographic investigation. nih.govnih.gov

Table 1: Crystallographic Data for Representative Taxane Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Paclitaxel | C₄₇H₅₁NO₁₄ | Monoclinic | P2₁ | 13.932 | 26.046 | 13.681 | 93.84 | nih.govpnas.org |

| Docetaxel (B913) | C₄₃H₅₃NO₁₄ | Tetragonal | P4₁2₁2 | 18.067 | 18.067 | 40.573 | 90.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.